Product packaging for 1-Hydroxy-4-oxahomoadamantan-5-one(Cat. No.:)

1-Hydroxy-4-oxahomoadamantan-5-one

Cat. No.: B1230783
M. Wt: 182.22 g/mol
InChI Key: IYOCRSOAYQUGEF-UHFFFAOYSA-N
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Description

Historical Context and Significance of Adamantane (B196018) and its Structural Analogues in Organic Chemistry

Adamantane (C10H16), a perfectly symmetrical and strain-free tricyclic hydrocarbon, was first isolated from petroleum in 1933. worldscientific.comyoutube.com Its unique diamondoid structure, composed of three fused cyclohexane (B81311) rings in a chair conformation, gives it remarkable physical and chemical properties, including a high melting point of 270 °C and exceptional thermal stability. worldscientific.comwikipedia.org The name "adamantane" is derived from the Greek adamantinos, meaning "like diamond," reflecting the identical spatial arrangement of its carbon atoms to those in a diamond crystal lattice. wikipedia.org

The initial attempts at synthesizing adamantane in the 1920s were unsuccessful. youtube.comwikipedia.org It wasn't until 1941 that Vladimir Prelog achieved the first synthesis, albeit with a very low yield. wikipedia.orgnih.gov A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed an efficient Lewis acid-catalyzed rearrangement method, making adamantane and its derivatives more accessible for research. nih.gov This discovery catalyzed the growth of a new field in chemistry focused on polyhedral organic compounds. youtube.comwikipedia.org Adamantane derivatives have since found applications as drugs, polymers, and thermally stable lubricants. wikipedia.orgmdpi.com The adamantane scaffold is often incorporated into drug molecules to enhance their lipophilicity and metabolic stability. nih.gov

Overview of Oxahomoadamantane Scaffolds: Structural Features and Research Landscape

Oxahomoadamantane scaffolds are derivatives of homoadamantane (B8616219) where a methylene (B1212753) bridge is replaced by an oxygen atom, creating a heterocyclic cage structure. This incorporation of a heteroatom into the rigid adamantane-like framework introduces new chemical properties and potential for functionalization. These scaffolds are of significant interest in medicinal chemistry as they can act as bioisosteres for other chemical groups, potentially improving the pharmacological profile of a drug candidate. rsc.orgnih.govresearchgate.net The oxazolidinone ring, a related five-membered heterocycle, is a well-known pharmacophore found in drugs like the antibiotic linezolid. rsc.orgnih.govresearchgate.net The research landscape for oxa-caged compounds is expanding, with studies focusing on their synthesis, reactivity, and application as building blocks for more complex molecules with potential biological activity. nih.govrsc.org

Research Focus: Positioning 1-Hydroxy-4-oxahomoadamantan-5-one within Complex Organic Frameworks

This compound (C10H14O3) is a specific derivative within the oxahomoadamantane family. uni.lu Its structure features a hydroxyl group at a bridgehead position and a ketone within the heterocyclic ring system. This bifunctionality makes it a versatile synthetic intermediate. The hydroxyl group can be a site for derivatization, while the ketone can undergo various carbonyl reactions. Research on this particular compound focuses on its use as a chiral building block for the synthesis of more complex, biologically relevant molecules. The rigid, three-dimensional structure of the oxahomoadamantane core provides a well-defined spatial arrangement for the functional groups, which is a desirable feature in the design of molecules that interact with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3 B1230783 1-Hydroxy-4-oxahomoadamantan-5-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

1-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one

InChI

InChI=1S/C10H14O3/c11-9-7-1-6-2-8(13-9)5-10(12,3-6)4-7/h6-8,12H,1-5H2

InChI Key

IYOCRSOAYQUGEF-UHFFFAOYSA-N

SMILES

C1C2CC3CC(C2)(CC1C(=O)O3)O

Canonical SMILES

C1C2CC3CC(C2)(CC1C(=O)O3)O

Origin of Product

United States

Synthesis and Characterization

Synthetic Pathways to 1-Hydroxy-4-oxahomoadamantan-5-one

The synthesis of this compound and related structures often involves the rearrangement or functionalization of other polycyclic precursors.

The synthesis of adamantane (B196018) derivatives, including oxahomoadamantanes, can start from simpler cyclic or bicyclic compounds. nih.gov For instance, Meerwein's ester, derived from the reaction of formaldehyde (B43269) and diethyl malonate, has been a historical precursor in adamantane synthesis. wikipedia.org More direct routes often employ bicyclic systems that can be induced to rearrange into the adamantane framework. For the synthesis of functionalized derivatives like this compound, a common strategy would be the oxidation and/or rearrangement of a suitable adamantane or homoadamantane (B8616219) precursor.

The construction of the adamantane skeleton can be achieved through total synthesis from acyclic, monocyclic, or bicyclic starting materials, or by ring expansion reactions. nih.gov The introduction of oxygen into the cage to form an oxahomoadamantane can be accomplished through various oxidation reactions. The specific synthesis of this compound would likely involve a multi-step process, potentially including a Baeyer-Villiger oxidation of a corresponding homoadamantanone to introduce the oxygen atom into the ring, followed by or preceded by the introduction of the hydroxyl group at the bridgehead position.

Oxidation Reactions in Adamantane and Homoadamantane Series

Physicochemical Properties

PropertyValue
Molecular Formula C10H14O3
Monoisotopic Mass 182.0943 Da
IUPAC Name 1-hydroxy-4-oxatricyclo[4.3.1.1³,⁸]undecan-5-one

Table 1: Physicochemical Properties of this compound. Data sourced from uni.lu.

This compound possesses a rigid, cage-like structure. The presence of the hydroxyl group at a bridgehead carbon and the lactone functionality within the enlarged ring system introduces specific stereochemical features. The molecule is chiral, and enantiomerically pure forms can be valuable for asymmetric synthesis.

The structure of this compound can be confirmed by standard spectroscopic methods.

¹H NMR: The proton NMR spectrum would show a complex pattern of signals for the methylene (B1212753) and methine protons of the cage structure, along with a signal for the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the ten carbon atoms, including the carbonyl carbon of the ketone, the carbon bearing the hydroxyl group, and the carbons of the polycyclic framework.

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the ketone group and a broad absorption for the O-H stretch of the hydroxyl group.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. uni.lu

Due to the presence of the polar hydroxyl and ketone groups, this compound is expected to be more soluble in polar organic solvents than its parent hydrocarbon, adamantane. The cage-like structure imparts significant thermal stability.

Chemical Reactivity and Transformation of 1 Hydroxy 4 Oxahomoadamantan 5 One

Reactions at the Hydroxyl Moiety

The tertiary hydroxyl group at the C-1 position of the adamantane (B196018) cage is a key site for chemical modification. While specific literature on the esterification and etherification of 1-Hydroxy-4-oxahomoadamantan-5-one is not extensively detailed, its reactivity can be inferred from the general behavior of tertiary alcohols.

Esterification, the formation of an ester, would typically involve the reaction of the hydroxyl group with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. Similarly, etherification to form an ether could be achieved under specific conditions, for instance, through a Williamson-like synthesis, although the steric hindrance of the tertiary center might necessitate harsher reaction conditions or specialized catalysts.

Reactivity of the Lactone Functionality

The 4-oxahomoadamantan-5-one (B1208449) framework incorporates a lactone, a cyclic ester, which is susceptible to nucleophilic attack and ring-opening reactions.

Ring Opening Reactions (e.g., Hydrolysis)

Lactones can undergo hydrolysis, a ring-opening reaction, under both acidic and basic conditions to yield the corresponding hydroxy carboxylic acid. youtube.com In the case of this compound, hydrolysis would be expected to cleave the ester bond of the lactone ring, resulting in the formation of a dihydroxy carboxylic acid.

Under basic conditions, the reaction would proceed via saponification, involving the attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone. Subsequent acidification of the resulting carboxylate salt would yield the carboxylic acid. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the attack of a water molecule. youtube.com

Table 1: Illustrative Hydrolysis of this compound

ReagentConditionsExpected Product
Aqueous NaOH, then H₃O⁺Heating1,x-Dihydroxyadamantane-y-carboxylic acid
Aqueous H₂SO₄Heating1,x-Dihydroxyadamantane-y-carboxylic acid

Note: The exact positions 'x' and 'y' on the adamantane cage would depend on the specific bond cleavage of the lactone ring. This table is illustrative as specific experimental data is not available.

Reactions with Nucleophiles (e.g., Hydrazine)

The electrophilic nature of the lactone's carbonyl carbon makes it a target for various nucleophiles. For instance, reaction with hydrazine (B178648) (N₂H₄) would be expected to open the lactone ring to form a hydrazide derivative. In some related heterocyclic systems, such as 4-hydroxy-6H-1,3-oxazin-6-ones, reactions with hydrazine can lead to decomposition or further cyclization to form new heterocyclic rings like 1,2,4-triazoles. researchgate.net While specific studies on this compound are limited, a similar reactivity pattern can be anticipated.

Skeletal Rearrangements and Cage Modifications

The rigid adamantane cage is known to undergo skeletal rearrangements under certain conditions, typically in the presence of strong Lewis acids like aluminum bromide. nih.gov These rearrangements often proceed through carbocationic intermediates, leading to more stable isomers. For this compound, treatment with a Lewis acid could potentially induce rearrangements of the carbon skeleton. nih.gov

Furthermore, photochemical reactions can also induce rearrangements in related systems. For example, the photochemical Beckmann rearrangement of adamantanone oxime leads to the formation of aza-heterocycles. rsc.org It is conceivable that the keto-lactone framework of this compound could undergo novel photochemical transformations.

Oxidation and Reduction Processes of the Keto-Lactone Framework

The keto-lactone framework presents two sites for redox reactions: the ketone carbonyl group and the lactone functionality.

Reduction of the ketone can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is known to reduce ketones to secondary alcohols. masterorganicchemistry.comyoutube.comyoutube.com However, NaBH₄ does not typically reduce esters or lactones under standard conditions. masterorganicchemistry.com Therefore, treatment of this compound with NaBH₄ would be expected to selectively reduce the ketone at the C-5 position to a hydroxyl group, yielding a dihydroxy-lactone.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both ketones and lactones. The reduction of a lactone with LiAlH₄ typically yields a diol. Therefore, the reaction of this compound with LiAlH₄ would be expected to reduce both the ketone and the lactone functionalities, resulting in a triol.

Oxidation of the tertiary hydroxyl group at C-1 is generally not feasible under standard conditions without cleavage of carbon-carbon bonds. The secondary alcohol that would be formed from the reduction of the ketone, however, could be oxidized back to the ketone using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

Table 2: Predicted Products of Redox Reactions

ReagentFunctional Group TargetedExpected Product
Sodium Borohydride (NaBH₄)Ketone1,5-Dihydroxy-4-oxahomoadamantane
Lithium Aluminum Hydride (LiAlH₄)Ketone and LactoneAdamantane-1,x,y-triol
Pyridinium Chlorochromate (PCC)Secondary Alcohol (from reduction)This compound

Note: The exact positions 'x' and 'y' on the adamantane cage for the triol would depend on the specific ring-opening of the lactone. This table is illustrative.

Structural Characterization and Conformational Analysis

Spectroscopic Elucidation Techniques for Complex Polycyclic Systems

The characterization of 1-Hydroxy-4-oxahomoadamantan-5-one, a molecule with a rigid cage-like structure, relies on a suite of sophisticated spectroscopic methods. Each technique offers unique insights into the molecule's constitution.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the constitution and stereochemistry of complex molecules like this compound. The rigid, non-aromatic skeleton results in a complex pattern of proton (¹H) and carbon-¹³ (¹³C) signals.

Advanced 2D NMR techniques are essential for assigning these signals and elucidating the relative stereochemistry. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the adamantane-like framework.

The Nuclear Overhauser Effect (NOE) is particularly powerful for determining through-space proximity of protons, which is critical for confirming stereochemical assignments in such a rigid structure. For instance, NOE correlations would help to definitively establish the spatial relationship between the hydroxyl group and other protons in the cage system. In similar complex polyketide natural products, systematic analysis of ¹H and ¹³C NMR chemical shifts, often aided by comparison to databases of known stereoisomers, has proven invaluable for stereochemical assignment. researchgate.net

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unambiguous determination of the molecular formula, C₁₀H₁₄O₃. uni.lu Beyond this, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers significant structural information.

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion of this compound will undergo characteristic fragmentation. The analysis of these fragmentation pathways is aided by the high-resolution measurement of fragment ions, which allows for the determination of their elemental compositions. For instance, distinguishing between the loss of CO (27.9949 Da) and C₂H₄ (28.0313 Da) is possible with high-resolution instruments. benthamopen.com

Common fragmentation pathways for cyclic ketones and alcohols include the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO). The presence of the lactone and hydroxyl functionalities in the rigid cage structure will dictate the specific fragmentation routes. The study of fragmentation patterns in other complex molecules, such as flavonoids and steroids, demonstrates that cleavages of the ring systems are common and provide diagnostic ions that are indicative of specific structural motifs. mdpi.comnih.govnih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺183.10158146.0
[M+Na]⁺205.08352154.2
[M-H]⁻181.08702147.0
[M+NH₄]⁺200.12812168.3
[M+K]⁺221.05746149.8
[M+H-H₂O]⁺165.09156147.6
[M+HCOO]⁻227.09250153.8
[M+CH₃COO]⁻241.10815155.9
This data is predicted and provides a basis for experimental verification.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. For this compound, these techniques would provide clear evidence for the hydroxyl (-OH) and carbonyl (C=O) groups.

The FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band around 1700-1750 cm⁻¹ would correspond to the C=O stretching vibration of the lactone (cyclic ester). The exact position of this band can provide clues about ring strain. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to C-O and C-C stretching and various bending vibrations, which are characteristic of the entire molecular structure.

Raman spectroscopy would complement the FTIR data. While the O-H stretch is typically weak in Raman, the C=O stretch would be observable. The C-C bond vibrations of the adamantane (B196018) skeleton would likely give rise to strong signals in the Raman spectrum. In studies of similar complex molecules like substituted anthraquinones, a combination of FTIR and FT-Raman spectroscopy, supported by theoretical calculations, has been shown to be highly effective for a complete vibrational assignment. researchgate.netnih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600
Lactone (C=O)C=O Stretch1700-1750
Methylene (B1212753) (-CH₂)C-H Stretch2850-2960
Ether (C-O-C)C-O Stretch1050-1250

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide definitive information on bond lengths, bond angles, and the absolute configuration of the stereocenters.

The resulting crystal structure would reveal the exact conformation of the polycyclic system and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice. Studies on other complex heterocyclic systems, like 1,5-benzodiazepine derivatives, have demonstrated the power of X-ray crystallography in elucidating detailed structural features. mdpi.com

Computational and Theoretical Chemistry Insights

Computational chemistry provides a powerful complement to experimental data, offering insights into the electronic structure, stability, and spectroscopic properties of molecules.

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to model the structure and properties of this compound. By optimizing the geometry of the molecule, these calculations can predict bond lengths, bond angles, and conformational preferences.

Furthermore, DFT calculations can be used to predict vibrational frequencies. These calculated frequencies, when appropriately scaled, can aid in the assignment of experimental FTIR and Raman spectra. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electronic properties and reactivity. The molecular electrostatic potential (MEP) can also be calculated to identify regions of the molecule that are electron-rich or electron-poor, which is useful for predicting intermolecular interactions. Similar computational approaches have been successfully applied to understand the vibrational spectra and electronic properties of various adamantane and oxadiazole derivatives. nih.gov

Molecular Modeling and Conformational Landscape Analysis

The conformational landscape of this compound is inherently constrained by its tricyclic cage structure. However, the presence of a hydroxyl group and the lactone functionality within the oxahomoadamantanone core introduces specific points of flexibility and potential for various low-energy conformations. Molecular modeling techniques, particularly those rooted in quantum mechanics, are indispensable for elucidating these subtle structural nuances.

A comprehensive conformational analysis of this compound would typically commence with a systematic search of the potential energy surface. This process can be initiated using molecular mechanics force fields to rapidly generate a diverse set of possible conformers. Subsequently, more accurate and computationally intensive methods, such as Density Functional Theory (DFT), are employed to optimize the geometries of these initial structures and determine their relative energies.

Prediction of Spectroscopic Parameters (e.g., Collision Cross Section)

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique that separates ions based on their size, shape, and charge. The key parameter derived from these experiments is the collision cross section (CCS), which represents the effective area of the ion as it tumbles and collides with a neutral buffer gas. The prediction of CCS values through computational methods is a rapidly advancing field that complements experimental measurements and aids in structural elucidation.

For this compound, theoretical CCS values can be calculated for various protonated and adducted species that might be observed in a mass spectrometer. These calculations are typically performed on the optimized 3D structures of the different conformers obtained from molecular modeling studies. The final predicted CCS value is often a Boltzmann-weighted average of the CCS values of the individual conformers, reflecting the conformational population at a given temperature.

Various computational methods exist for predicting CCS, ranging from trajectory-based methods that simulate the ion's path through the buffer gas to machine learning models trained on large datasets of experimental CCS values. Publicly available databases, such as CCSbase, provide predicted CCS values for a vast number of compounds, including this compound. uni.lu These predictions are invaluable for the tentative identification of the compound in complex mixtures when authentic standards are unavailable.

Below is a table of predicted collision cross section (CCS) values for various adducts of this compound, calculated using CCSbase. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺183.10158146.0
[M+Na]⁺205.08352154.2
[M-H]⁻181.08702147.0
[M+NH₄]⁺200.12812168.3
[M+K]⁺221.05746149.8
[M+H-H₂O]⁺165.09156147.6
[M+HCOO]⁻227.09250153.8
[M+CH₃COO]⁻241.10815155.9
[M+Na-2H]⁻203.06897157.2
[M]⁺182.09375145.5
[M]⁻182.09485145.5

m/z: mass-to-charge ratio of the adduct Data sourced from PubChemLite. uni.lu

This predictive data serves as a crucial reference point for researchers utilizing ion mobility-mass spectrometry for the analysis of this and related compounds.

Strategic Utility of 1 Hydroxy 4 Oxahomoadamantan 5 One Within Advanced Organic Synthesis and Materials Science Frameworks

Core Intermediate in the Synthesis of Diverse Polycyclic Systems

The strategic placement of functional groups on the 1-hydroxy-4-oxahomoadamantan-5-one framework allows for its elaboration into a variety of more complex polycyclic structures. The lactone can undergo ring-opening reactions, while the hydroxyl group offers a handle for further functionalization, making it a key building block for intricate molecular architectures.

The homoadamantane (B8616219) cage of this compound serves as a foundational structure for the synthesis of more elaborate derivatives. The reactions of adamantane (B196018) itself, often proceeding at the tertiary carbon positions, can lead to a variety of substituted products. wikipedia.org For instance, the carbonyl group of adamantanone, a precursor to the title compound, is a key site for reactions that introduce further complexity. wikipedia.org This principle extends to this compound, where the existing functionality can direct the addition of new substituents to create novel homoadamantane derivatives with tailored properties. The synthesis of 1,2-disubstituted adamantane derivatives, for example, can be achieved through the construction of the adamantane framework from bicyclic precursors. mdpi.com

The table below outlines potential synthetic transformations for creating complex homoadamantane derivatives from this compound, based on known adamantane chemistry.

Starting MaterialReagent/ConditionProduct TypePotential Application
This compoundGrignard Reagents (e.g., RMgBr)Diol-substituted homoadamantanesChiral auxiliaries, building blocks for polymers
This compoundReducing Agents (e.g., LiAlH4)Dihydroxyhomoadamantane derivativesLigand synthesis, precursors for polyesters
This compoundAmines (R-NH2)Amino-acid substituted homoadamantanesBioactive molecule synthesis, peptide scaffolds
This compoundWittig Reagents (e.g., Ph3P=CHR)Olefinated homoadamantane derivativesMonomers for polymerization, cross-linking agents

The lactone and hydroxyl functionalities of this compound make it a promising precursor for the synthesis of novel condensed heterocyclic systems. The reaction of adamantane derivatives with various reagents can lead to the formation of new heterocyclic rings fused to the adamantane core. For example, adamantane-substituted heterocycles such as 1,3-oxazinan-2-one (B31196) and piperidine-2,4-dione have been synthesized and shown to possess biological activity. rsc.org Similarly, adamantane-monoterpenoid conjugates linked via 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) have been developed. nih.gov The reactivity of the lactone in this compound towards nucleophiles like hydrazines or amines could be exploited to construct a variety of fused heterocyclic systems, including pyrazolidinones and pyridazinones.

The following table illustrates potential pathways to condensed heterocyclic structures.

Reactant with this compoundResulting Heterocyclic SystemPotential Significance
Hydrazine (B178648) (H2N-NH2)Fused PyridazinoneBiologically active scaffolds, ligand design
Substituted Hydrazines (R-NH-NH2)N-Substituted Fused PyridazinonesFine-tuning of electronic and steric properties
Hydroxylamine (H2N-OH)Fused OxazinonePrecursors for novel amino alcohols
AmidinesFused PyrimidinoneBuilding blocks for pharmacologically relevant molecules

Architectural Component in the Design of Novel Organic Frameworks

The rigidity and well-defined geometry of the adamantane skeleton make it an ideal component for the construction of ordered molecular assemblies and advanced materials. This compound, with its functional handles, can be incorporated as a building block into larger, more complex structures.

Adamantane derivatives are well-known for their use in supramolecular chemistry, particularly as guest molecules for cyclodextrins and other macrocyclic hosts. nih.gov The adamantyl group fits snugly into the cavity of β-cyclodextrin, forming stable inclusion complexes. nih.gov This property can be harnessed to create self-assembled systems, such as adamantane-functionalized dendrimers and liposomes for drug delivery. nih.gov The hydroxyl group of this compound can be used to attach it to other molecules, creating amphiphilic structures that can self-assemble in solution. Furthermore, adamantane-functionalized phthalimides have been synthesized as precursors for supramolecular interactions. mdpi.com

The properties of this compound make it a candidate for the development of advanced functional materials. Polymers containing lactone skeletons are utilized in photoresists for semiconductor manufacturing, where they contribute to high adhesion to substrates. google.com The adamantane moiety itself imparts etch resistance, a crucial property for photoresist materials. google.com The hydroxyl group on this compound could be used to polymerize or graft the molecule onto surfaces, creating coatings with enhanced thermal stability and hydrophobicity.

Catalysis and Ligand Development Opportunities

The rigid adamantane scaffold can be used to create bulky and electron-rich ligands for transition metal catalysis. Tri(1-adamantyl)phosphine, for example, is a highly effective ligand in palladium-catalyzed cross-coupling reactions. acs.org While direct applications of this compound in catalysis have not been extensively reported, its structure presents opportunities for the development of novel ligands. The hydroxyl group can serve as an anchoring point for coordinating moieties, and the rigid framework can influence the steric and electronic environment of a metal center. Adamantane-based tetra-Mesirow-indenyl-isocyanide (MIC) ligands have been used to synthesize tetranuclear palladium(II) complexes that are active in catalysis. acs.org This suggests that multidentate ligands based on the this compound scaffold could lead to new catalysts with unique reactivity and selectivity. The development of Ru(II) polypyridyl complexes with tetradentate ancillary ligands for photocaging applications further highlights the potential for complex ligand design based on rigid scaffolds. nih.gov

Consideration of the Oxahomoadamantane Moiety in Catalyst Design

The theoretical potential of the oxahomoadamantane framework in catalyst design can be considered based on the known properties of related cage compounds. The rigid, three-dimensional structure of the adamantane cage and its derivatives can serve as a robust and sterically defined backbone for catalytic ligands. This rigidity can influence the stereoselectivity of catalytic reactions by creating a well-defined chiral pocket around a metal center.

The introduction of a heteroatom, in this case, an oxygen atom within the cage to form the oxahomoadamantane structure, along with hydroxyl and carbonyl functional groups, offers potential coordination sites for metal ions. These functional groups could, in principle, allow the molecule to act as a chelating ligand, binding to a metal center and influencing its catalytic activity and selectivity.

Research into the catalytic oxidation of adamantane itself has shown that various oxygenated derivatives can be produced. For instance, the biooxidation of certain adamantane ketones can lead to the formation of this compound, albeit sometimes in low yields. researchgate.net This indicates that the oxahomoadamantane skeleton is a stable product in certain catalytic oxidation processes.

Below is a table of compounds mentioned in the context of adamantane oxidation, which provides a landscape of related structures.

Compound NameMolecular FormulaRole/Context
AdamantaneC₁₀H₁₆Starting material for oxidation studies
This compoundC₁₀H₁₄O₃A product of biooxidation of adamantane derivatives researchgate.net
Adamantane-1,3,5,7-tetraolC₁₀H₁₆O₄A polyhydroxylated adamantane derivative

While direct evidence is scarce, the structural features of this compound suggest a potential, though currently underexplored, role in the development of novel catalysts. Future research would be necessary to synthesize and evaluate the catalytic properties of metal complexes incorporating this specific oxahomoadamantane derivative as a ligand.

Future Research Directions and Perspectives

Advancements in Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign and efficient synthetic routes to 1-Hydroxy-4-oxahomoadamantan-5-one is a paramount objective for future research. Current methods, while effective, may rely on harsh reagents or produce significant waste. The principles of green chemistry offer a roadmap for creating more sustainable processes.

Future investigations should prioritize the use of renewable starting materials, safer solvents, and catalytic methods to minimize environmental impact. nih.govnih.gov One promising avenue involves the use of biocatalysis. For instance, reports indicate that the formation of this compound can occur as the sole product at low substrate concentrations during certain biotransformation reactions. smolecule.com Further exploration of enzymatic transformations, utilizing whole-cell systems or isolated enzymes, could lead to highly selective and environmentally friendly production methods.

Moreover, energy-efficient techniques such as microwave-assisted and ultrasound-mediated synthesis, which have been successfully applied to other heterocyclic compounds, should be investigated for their applicability to the synthesis of this compound and its derivatives. nih.gov These methods often lead to shorter reaction times, higher yields, and reduced energy consumption.

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches

ParameterConventional SynthesisPotential Green Chemistry Approaches
Starting Materials Often petroleum-derivedRenewable feedstocks
Reagents Stoichiometric, often hazardous oxidantsCatalytic (e.g., enzymatic, metallic)
Solvents Volatile organic compoundsWater, ionic liquids, or solvent-free conditions
Energy Input Conventional heatingMicrowave, ultrasound
Byproducts Significant waste generationMinimized waste (high atom economy)

Exploration of Novel Reactivity Pathways and Stereoselective Transformations

The reactivity of the this compound core remains largely underexplored. The interplay between the hydroxyl group, the ketone, and the ether linkage within the rigid cage structure suggests the potential for novel and selective chemical transformations.

Future research should focus on systematically investigating the reactivity of this compound under various conditions. For example, the Baeyer-Villiger oxidation of the corresponding ketone is a known route to this lactone, and further studies could optimize this reaction for efficiency and substrate scope. smolecule.com The reaction of the ketone with reagents like hydrazine (B178648) has been noted and could be expanded to a wider range of nucleophiles to generate diverse derivatives. smolecule.com

A particularly important area for future work is the development of stereoselective transformations. The inherent chirality of many substituted adamantane (B196018) derivatives makes them attractive for applications in medicinal chemistry and materials science. While no specific stereoselective syntheses for this compound have been reported, general models for stereoselective reactions of seven-membered-ring oxocarbenium ions could provide a theoretical framework for designing such reactions. nih.gov Research into chiral catalysts and auxiliaries that can control the stereochemical outcome of reactions on the oxahomoadamantane skeleton is a critical next step.

Computational Design of Derivatives with Tailored Chemical Properties

Computational chemistry offers a powerful tool for accelerating the discovery of new derivatives of this compound with specific, tailored properties. By employing theoretical models, researchers can predict the physicochemical and biological properties of virtual compounds before undertaking their synthesis, saving significant time and resources.

Future computational studies should focus on several key areas. Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the parent molecule and its derivatives. mdpi.comnih.gov This knowledge can guide the design of new compounds with desired electronic characteristics.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of this compound derivatives with their potential biological activities. nih.gov This approach is particularly valuable for designing new therapeutic agents. Molecular docking simulations can also be used to predict the binding affinity of these derivatives to specific biological targets, such as enzymes or receptors. mdpi.com

Table 2: Potential Applications of Computational Design

Computational MethodApplication for this compound Derivatives
Density Functional Theory (DFT) Prediction of reactivity, stability, and spectroscopic properties.
Molecular Docking Identification of potential biological targets and prediction of binding modes.
Quantitative Structure-Activity Relationship (QSAR) Design of derivatives with enhanced biological activity.
Molecular Dynamics (MD) Simulations Study of conformational flexibility and interactions with biological macromolecules.

Integration into Emerging Methodologies in Synthetic Organic Chemistry

The unique structural and chemical features of this compound make it a candidate for integration into a variety of modern synthetic methodologies. Its rigid, three-dimensional structure could be leveraged in the development of new ligands for catalysis, chiral auxiliaries, or as a core scaffold in medicinal chemistry.

Future research should explore the use of this compound as a building block in the synthesis of more complex molecular architectures. For example, the development of methods for the selective functionalization of the adamantane cage would open up avenues for creating a wide array of novel compounds. nih.gov The integration of this scaffold into combinatorial libraries could accelerate the discovery of new bioactive molecules.

Moreover, the application of this compound and its derivatives in areas such as materials science and nanotechnology warrants investigation. The rigidity and thermal stability of the adamantane core are desirable properties for the construction of novel polymers and molecular devices.

Q & A

Basic: What are the established synthetic routes for 1-Hydroxy-4-oxahomoadamantan-5-one?

Methodological Answer:
The compound is synthesized via oxidation and rearrangement reactions starting from adamantanone derivatives. E. Mariani et al. (1980) documented its formation alongside 4-oxahomoadamantan-5-one and 5-hydroxyadamantan-2-one through controlled oxidation of 2-adamantanone precursors under acidic conditions. Key steps include:

  • Intermediate isolation : Separation of stereoisomers via fractional crystallization.
  • Reaction optimization : Adjusting pH and temperature to favor hydroxylation at the C1 position .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:
Infrared (IR) spectroscopy and X-ray crystallography are primary tools. For example:

  • IR analysis : Matrix-isolation IR in argon (Ar) at cryogenic temperatures identifies hydroxyl and ketone vibrational bands (e.g., ν(O–H) ≈ 3450 cm⁻¹, ν(C=O) ≈ 1720 cm⁻¹).
  • Crystallographic validation : Single-crystal XRD resolves the oxepane ring conformation and hydrogen-bonding networks .

Advanced: How can researchers address discrepancies between experimental and computational vibrational spectra?

Methodological Answer:
Contradictions often arise from approximations in computational models. A systematic approach includes:

Benchmarking : Compare experimental Ar-matrix IR data (e.g., 4-oxohomoadamantan-5-one bands ) with DFT calculations (B3LYP/6-311++G(3df,3pd)).

Error analysis : Identify overestimated anharmonicity in DFT or solvent effects in experimental setups.

Functional adjustment : Test hybrid functionals (e.g., ωB97X-D) to improve agreement .

Advanced: What strategies optimize the purity of this compound in multi-step syntheses?

Methodological Answer:
Key purification methods include:

  • Chromatographic separation : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate hydroxylated products from brominated byproducts.
  • Crystallization control : Recrystallize in ethanol/water mixtures to exploit solubility differences between stereoisomers .

Advanced: How to design experiments for studying the reactivity of this compound derivatives?

Methodological Answer:
Focus on steric and electronic effects:

  • Halogenation studies : Keller and Snatzke (1973) demonstrated regioselective bromination at the C9 position using HBr in acetic acid, guided by the compound’s rigid adamantane-like framework.
  • Kinetic monitoring : Track reaction progress via HPLC to identify intermediates and optimize reaction times .

Advanced: How can researchers validate the bioactivity of this compound in interdisciplinary studies?

Methodological Answer:
Combine in vitro assays with computational modeling:

In vitro testing : Use immune agonist assays (e.g., cytokine release profiling) to screen activity.

Docking simulations : Map the compound’s hydroxyl and ketone groups to binding pockets of target proteins (e.g., TLR4).

Triangulation : Cross-validate results with NMR-based binding studies .

Advanced: What are the challenges in integrating this compound into multidisciplinary research?

Methodological Answer:
Balance fundamental and applied approaches:

  • Collaborative frameworks : Partner with material scientists to explore its use in polymer matrices, leveraging its thermal stability.
  • Funding priorities : Align with trends in chemical biology (e.g., NSF guidelines emphasizing molecular-level manipulation of biological systems ).
  • Avoid service-model pitfalls : Maintain autonomy in synthetic design while contributing to collaborative goals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.